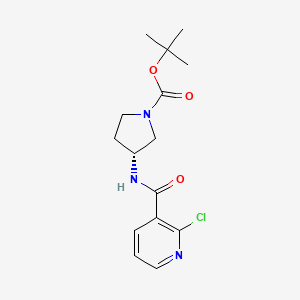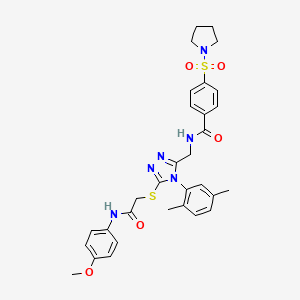![molecular formula C20H19FN2O4 B2601146 N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-((1-(4-fluorophenyl)cyclopropyl)methyl)oxalamide CAS No. 1049444-52-1](/img/structure/B2601146.png)
N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-((1-(4-fluorophenyl)cyclopropyl)methyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-((1-(4-fluorophenyl)cyclopropyl)methyl)oxalamide is a useful research compound. Its molecular formula is C20H19FN2O4 and its molecular weight is 370.38. The purity is usually 95%.
BenchChem offers high-quality N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-((1-(4-fluorophenyl)cyclopropyl)methyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-((1-(4-fluorophenyl)cyclopropyl)methyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Occurrence and Fate in Aquatic Environments
Parabens, a class of chemicals used as preservatives in various consumer products, share structural similarities with complex organic compounds, including the presence of benzene rings and specific functional groups. Their widespread use and subsequent detection in aquatic environments highlight the environmental persistence and potential ecological impact of synthetic organic compounds. Research by Haman et al. (2015) delves into the occurrence, fate, and behavior of parabens in water, underscoring the need for studies on similar complex compounds to understand their environmental distribution and transformation processes (Haman, Dauchy, Rosin, & Munoz, 2015).
Health Aspects and Toxicology
Investigations into the health aspects of methyl paraben, a specific ester of p-hydroxybenzoic acid, reveal the compound's extensive use and metabolic pathways in the human body. Studies by Soni et al. (2002) provide a comprehensive review of the toxicological profile of methyl paraben, indicating the importance of evaluating the health effects of similar organic compounds used in consumer products (Soni, Taylor, Greenberg, & Burdock, 2002).
Environmental Contaminants and Human Exposure
Research on polybrominated dibenzo-p-dioxins (PBDDs) and dibenzofurans (PBDFs) by Mennear and Lee (1994) examines the similarities in toxicological effects between these compounds and their chlorinated counterparts. Their occurrence as by-products in various combustion processes and their potential impact on human health through environmental exposure underline the significance of studying the environmental behavior and toxicology of complex organic molecules (Mennear & Lee, 1994).
Analytical Methods in Antioxidant Activity
The study by Munteanu and Apetrei (2021) reviews analytical methods used in determining antioxidant activity, which is relevant for assessing the biological and pharmacological properties of complex organic molecules. Understanding the antioxidant potential and mechanisms of action can be crucial for the application of these compounds in food engineering, medicine, and pharmacy (Munteanu & Apetrei, 2021).
Genetic Toxicology of Chlorinated Compounds
The genetic toxicology of chlorinated dibenzo-p-dioxins, as reviewed by Wassom, Huff, and Loprieno (1977), provides insight into the mutagenic and carcinogenic potential of these compounds. This body of work emphasizes the importance of understanding the genetic and biochemical effects of complex organic molecules, which can inform safety assessments and regulatory decisions (Wassom, Huff, & Loprieno, 1977).
Eigenschaften
IUPAC Name |
N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[[1-(4-fluorophenyl)cyclopropyl]methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN2O4/c21-14-3-1-13(2-4-14)20(7-8-20)12-22-18(24)19(25)23-15-5-6-16-17(11-15)27-10-9-26-16/h1-6,11H,7-10,12H2,(H,22,24)(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPPBHEMGTQDINU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CNC(=O)C(=O)NC2=CC3=C(C=C2)OCCO3)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 4-[({[9-(4-methylphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl]thio}acetyl)amino]benzoate](/img/no-structure.png)


![3-(Trifluoromethyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B2601068.png)
![2-chloro-N-[1-(2-methoxy-5-methylphenyl)ethyl]pyridine-4-carboxamide](/img/structure/B2601070.png)




![1-Fluoro-3-azabicyclo[3.2.1]octane;hydrochloride](/img/structure/B2601083.png)
